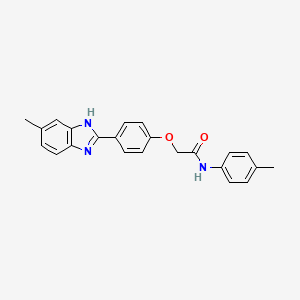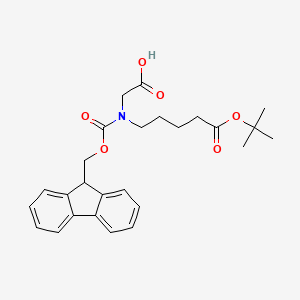
N-Fmoc-N-(5-(tert-butoxy)-5-oxobutyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Pentyl Chain: The protected glycine is then reacted with a tert-butyl ester of a pentanoic acid derivative to introduce the pentyl chain. This reaction is typically carried out under basic conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors would facilitate the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Major Products Formed
Deprotected Glycine Derivative: Removal of the Fmoc group yields the free amino derivative.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides and proteins, where the Fmoc group protects the amino group during chain elongation.
Biology
Bioconjugation: It can be used in the preparation of bioconjugates for studying protein-protein interactions and other biological processes.
Medicine
Drug Development: The compound may serve as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Industry
Material Science: It can be used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the selectivity of reactions.
Comparison with Similar Compounds
Similar Compounds
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-glycine: Lacks the pentyl chain, used in peptide synthesis.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-(tert-butoxy)-2-oxoethyl)glycine: Contains a shorter chain, used in similar applications.
Uniqueness
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” is unique due to its specific structure, which combines the protective Fmoc group with a pentyl chain, making it suitable for specialized applications in peptide synthesis and bioconjugation.
Properties
Molecular Formula |
C26H31NO6 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]amino]acetic acid |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-24(30)14-8-9-15-27(16-23(28)29)25(31)32-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,8-9,14-17H2,1-3H3,(H,28,29) |
InChI Key |
LISBIRXDRLHWQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



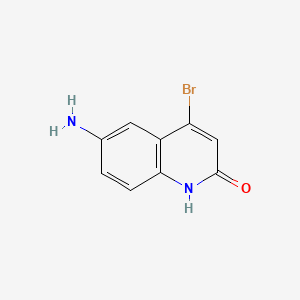

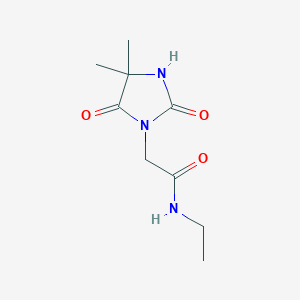
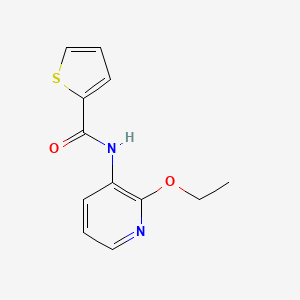
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14905882.png)
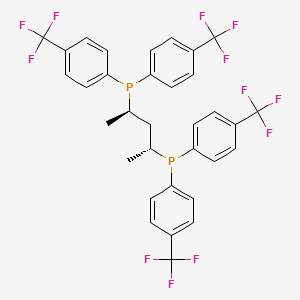
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)
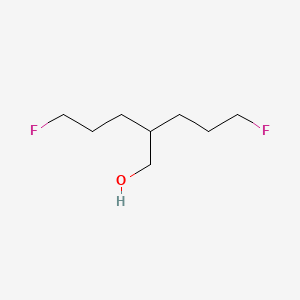

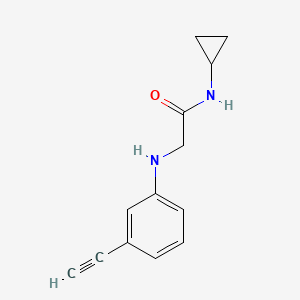
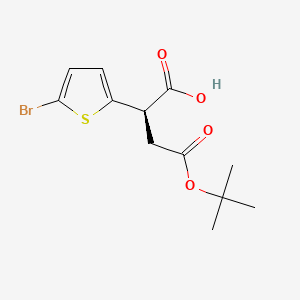
![7-heptadecan-9-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14905925.png)
